(5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine
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Overview
Description
(5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone intermediate, which then undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methylisoxazole . This intermediate can then be further reacted with piperidylsulfonyl chloride to form the final compound.
Industrial Production Methods
Industrial production methods for (5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine often involve large-scale synthesis using similar reaction pathways as described above. The key steps include the formation of the isoxazole ring and subsequent functionalization with the piperidylsulfonyl group. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: A precursor in the synthesis of (5-Methylisoxazol-3-yl)(piperidylsulfonyl)amine.
5-Amino-3-methylisoxazole: Another isomer with similar chemical properties.
N-(5-Methylisoxazol-3-yl)malonamide: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both the isoxazole ring and the piperidylsulfonyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3O3S |
---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S/c1-8-7-9(10-15-8)11-16(13,14)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
HJBUEKSTMOGIAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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